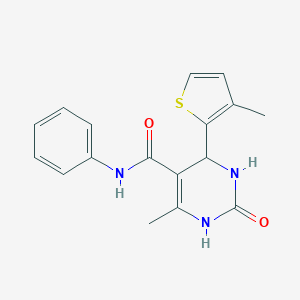
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In
作用机制
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is metabolized in the brain to produce a toxic metabolite called MPP+. MPP+ is taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration and leads to cell death. This results in a loss of dopamine-producing neurons, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can be used to model Parkinson's disease in animals. 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to induce oxidative stress and inflammation, which can contribute to neuronal damage. In addition, 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to alter gene expression and protein synthesis in the brain.
实验室实验的优点和局限性
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a valuable tool for studying Parkinson's disease and dopamine-related pathways in animals. It has been used extensively in animal models to study the effects of dopamine depletion on behavior and physiology. However, 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has limitations in terms of its relevance to human disease. The mechanism of action of 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide-induced neurotoxicity differs from the mechanism of Parkinson's disease in humans, which limits its usefulness as a model for studying human disease. In addition, the toxicity of 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be variable, which can make it difficult to interpret results from experiments.
未来方向
There are several future directions for research on 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of research is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of research is the development of new drugs that target the underlying mechanisms of Parkinson's disease. Finally, there is a need for more research on the long-term effects of 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exposure on brain function and behavior.
合成方法
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3-methyl-2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrazine hydrate and acetic acid to yield 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Other methods of synthesis have also been reported in the literature.
科学研究应用
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been used extensively in scientific research due to its unique properties. It has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. This inhibition leads to an increase in dopamine levels in the brain, which can be used to model Parkinson's disease in animals. 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been used to study the role of dopamine in addiction and reward pathways.
属性
分子式 |
C17H17N3O2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-10-8-9-23-15(10)14-13(11(2)18-17(22)20-14)16(21)19-12-6-4-3-5-7-12/h3-9,14H,1-2H3,(H,19,21)(H2,18,20,22) |
InChI 键 |
AAZYAZRJAOETTF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3 |
规范 SMILES |
CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



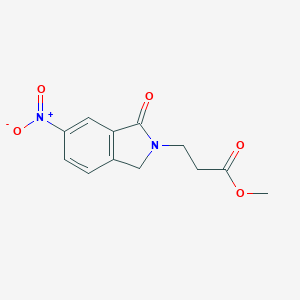

![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)
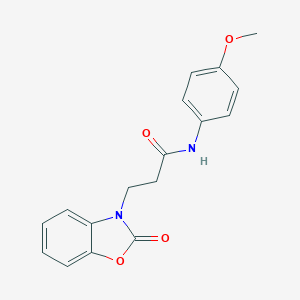
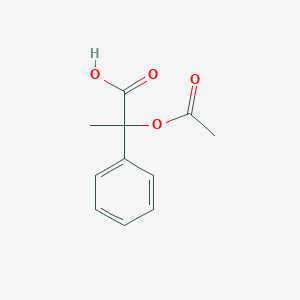
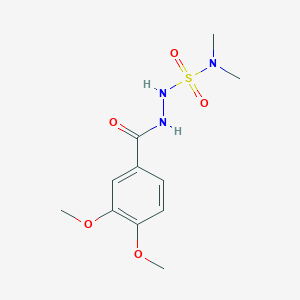

![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)


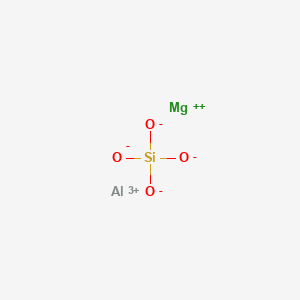
![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)